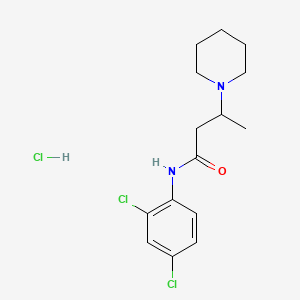
Clibucaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clibucaine hydrochloride is a potent local anesthetic used primarily for its numbing effects in various medical procedures. It belongs to the amide class of local anesthetics and is known for its long-lasting effects. The compound is often used in spinal anesthesia and for surface anesthesia in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clibucaine hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The primary synthetic route includes the reaction of 2-butoxyquinoline with diethylamine to form the intermediate, which is then reacted with hydrochloric acid to produce this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Clibucaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
Clibucaine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Employed in studies involving nerve conduction and the effects of local anesthetics on cellular processes.
Medicine: Widely used in clinical settings for local and regional anesthesia, particularly in spinal and surface anesthesia.
Industry: Utilized in the formulation of various pharmaceutical products, including topical creams and ointments for pain relief.
Mechanism of Action
Clibucaine hydrochloride exerts its effects by blocking sodium channels in neuronal membranes. This action decreases the permeability of the membrane to sodium ions, thereby inhibiting the initiation and conduction of nerve impulses. The compound binds to specific sites within the sodium channel, stabilizing the inactive form of the channel and preventing depolarization. This results in the numbing effect experienced during its use as a local anesthetic.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another amide-type local anesthetic with a similar mechanism of action but shorter duration of effect.
Bupivacaine: Known for its long-lasting effects, similar to clibucaine hydrochloride, but with a different toxicity profile.
Procaine: An ester-type local anesthetic with a shorter duration and different metabolic pathway.
Uniqueness
This compound is unique in its combination of potency and duration of action. It is one of the most potent long-acting local anesthetics, making it particularly useful in procedures requiring extended anesthesia. Its toxicity profile is also distinct, necessitating careful dosing and monitoring during use.
Properties
CAS No. |
93940-33-1 |
|---|---|
Molecular Formula |
C15H21Cl3N2O |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C15H20Cl2N2O.ClH/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17;/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20);1H |
InChI Key |
ABPFCLBHEOJRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


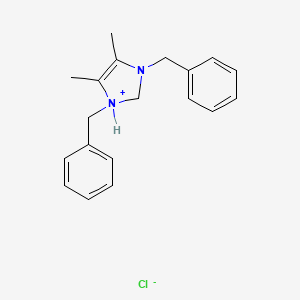
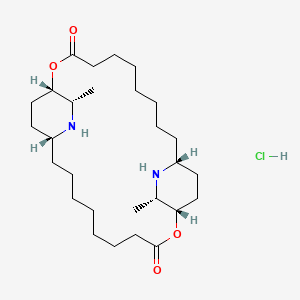
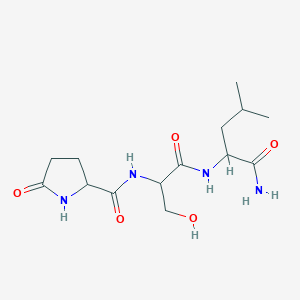
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
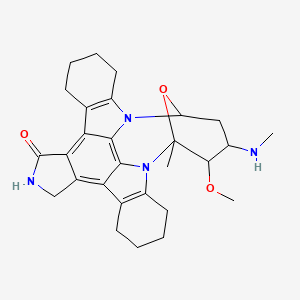

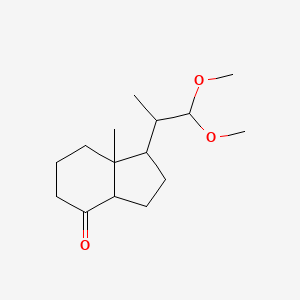
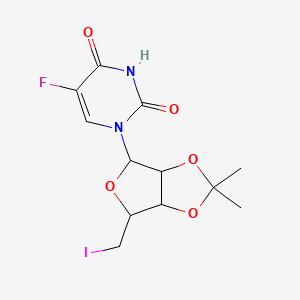

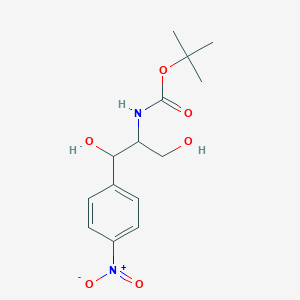
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
